molecular formula C11H14ClNO B6893609 N-(2-chloro-3-methylphenyl)butanamide

N-(2-chloro-3-methylphenyl)butanamide

Cat. No.: B6893609
M. Wt: 211.69 g/mol
InChI Key: NOKXKJHMDDMTLA-UHFFFAOYSA-N
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Description

N-(2-Chloro-3-methylphenyl)butanamide is an aromatic amide featuring a butanamide chain (CH₂CH₂CH₂CO-NH-) attached to a 2-chloro-3-methylphenyl group. This compound’s structure combines a moderately lipophilic alkyl chain with an electron-withdrawing chlorine atom and a sterically influential methyl group on the aromatic ring.

Properties

IUPAC Name

N-(2-chloro-3-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-5-10(14)13-9-7-4-6-8(2)11(9)12/h4,6-7H,3,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKXKJHMDDMTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Compound A : 2-Chloro-N-(3-methylphenyl)benzamide ()

  • Structure : Benzamide group (aromatic ring directly bonded to amide) with 2-chloro and 3-methyl substituents.
  • Key Differences: The benzamide group introduces extended π-conjugation compared to the aliphatic butanamide chain in the target compound.
  • Crystallography : Forms planar conformations due to π-conjugation, with intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice .

Compound B: 2-Amino-N-(2-chlorophenyl)-3-methylbutanamide ()

  • Structure: Butanamide chain with 2-chloro and 2-amino substituents.
  • Key Differences: The amino group at the ortho position introduces electron-donating effects, contrasting with the methyl group in the target compound.

Data Table 1: Substituent Effects on Electronic Properties

Compound Substituents (Position) Electron Effects Hydrogen-Bonding Capacity
Target Compound 2-Cl, 3-Me Electron-withdrawing (Cl), Neutral (Me) Moderate (amide NH)
Compound A (Benzamide) 2-Cl, 3-Me Electron-withdrawing (Cl) High (amide NH and C=O)
Compound B 2-Cl, 2-NH₂ Electron-withdrawing (Cl), Donating (NH₂) High (amide NH and NH₂)
Chain Length and Flexibility

Compound C : 2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide ()

  • Structure : Acetamido group (shorter chain: CH₃CO-NH-) attached to a 4-chlorophenyl ring.
  • Para-chloro substitution may lead to different steric and electronic interactions in biological systems .

Compound D : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

  • Structure : Pyridine-carboxamide with bromine substituent.
  • Key Differences :
    • Heterocyclic pyridine ring enhances π-π stacking capabilities.
    • Bromine’s larger atomic radius compared to chlorine increases steric hindrance and polarizability .

Data Table 2: Chain and Ring System Comparisons

Compound Chain/Ring System Lipophilicity (Predicted) Biological Relevance
Target Compound Butanamide + phenyl Moderate Potential CNS activity*
Compound C Acetamido + phenyl Low Psychoactive derivatives
Compound D Pyridine-carboxamide Moderate-High Opioid analog synthesis

*Inferred from structural analogs in and .

Crystallographic and Physicochemical Properties
  • Target Compound : Expected to exhibit intermolecular N–H⋯O hydrogen bonding, similar to Compound A. However, the butanamide chain may introduce torsional flexibility, reducing planarity compared to benzamides .
  • Compound D : Forms centrosymmetric dimers via N–H⋯O bonds, with near-planar conformation (dihedral angle: 8.38°) due to π-conjugation across the pyridine and amide groups .

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